N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-amine N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15312060
InChI: InChI=1S/C17H15ClN2O4S3/c1-26(21,22)17-20-16(27(23,24)14-9-7-13(18)8-10-14)15(25-17)19-11-12-5-3-2-4-6-12/h2-10,19H,11H2,1H3
SMILES:
Molecular Formula: C17H15ClN2O4S3
Molecular Weight: 443.0 g/mol

N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-amine

CAS No.:

Cat. No.: VC15312060

Molecular Formula: C17H15ClN2O4S3

Molecular Weight: 443.0 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-amine -

Specification

Molecular Formula C17H15ClN2O4S3
Molecular Weight 443.0 g/mol
IUPAC Name N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine
Standard InChI InChI=1S/C17H15ClN2O4S3/c1-26(21,22)17-20-16(27(23,24)14-9-7-13(18)8-10-14)15(25-17)19-11-12-5-3-2-4-6-12/h2-10,19H,11H2,1H3
Standard InChI Key JAYHXWBIVWTJCG-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Molecular Properties

The compound’s molecular formula is C₁₇H₁₅ClN₂O₄S₃, with a molecular weight of 443.0 g/mol. Its IUPAC name, N-benzyl-4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine, reflects the integration of three key structural components:

  • A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur).

  • A 4-chlorobenzenesulfonyl group attached at the 4-position of the thiazole.

  • A methanesulfonyl group at the 2-position and a benzylamine substituent at the 5-position.

The stereoelectronic effects of the sulfonyl groups (-SO₂-) enhance the compound’s polarity and reactivity, making it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO). The presence of the chlorophenyl moiety introduces hydrophobic interactions, which are critical for potential biological binding activities.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₅ClN₂O₄S₃
Molecular Weight443.0 g/mol
IUPAC NameN-benzyl-4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine
Canonical SMILESCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Topological Polar Surface Area131 Ų

Synthesis and Optimization Strategies

The synthesis of N-benzyl-4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-amine involves a multi-step sequence, typically beginning with the preparation of the thiazole core.

Thiazole Ring Formation

The thiazole ring is constructed via a Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-halo ketones. For this compound, 4-chlorobenzenesulfonyl chloride is first coupled with benzylamine to form N-benzyl-4-chlorobenzenesulfonamide, which serves as a key intermediate.

Sulfonylation and Functionalization

StepReagents/ConditionsYield
14-Chlorobenzenesulfonyl chloride, benzylamine, NaOH, 25°C78%
2Methanesulfonyl chloride, NaH, THF, 0°C65%
3Cyclization via Hantzsch reaction52%

Industrial-scale production employs continuous flow reactors to enhance reproducibility and reduce reaction times.

Physicochemical and Spectroscopic Characterization

The compound’s structure is validated through spectroscopic techniques:

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, CH₂), 3.21 (s, 3H, SO₂CH₃).

    • ¹³C NMR: 165.2 (C=S), 142.1 (C-Cl), 134.5 (C-SO₂) .

  • Mass Spectrometry: ESI-MS (m/z): 444.0 [M+H]⁺.

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, indicating moderate thermal stability .

CompoundMolecular WeightKey Activity
N-Benzyl-4-chlorobenzenesulfonamide310.8 g/molAntibacterial
EVT-11539687 (from)485.0 g/molEnzyme inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator